molecular formula C13H16N4O3 B12556315 4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol CAS No. 143489-73-0

4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol

Katalognummer: B12556315
CAS-Nummer: 143489-73-0
Molekulargewicht: 276.29 g/mol
InChI-Schlüssel: AHFUYKXHXVHOTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 2 and 6, a methyl group at position 4, and a phenol ring substituted with methoxy groups at positions 2 and 6

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol typically involves the coupling of 2,6-diaminopyrimidin-4-one with appropriate phenolic derivatives. One common method is the one-pot coupling reaction, which is operationally simple and efficient. For instance, the reaction of 2,6-diaminopyrimidin-4-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives under refluxing acetic acid conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under appropriate conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction reactions.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted phenolic derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets. For instance, as a dihydrofolate reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis . This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

143489-73-0

Molekularformel

C13H16N4O3

Molekulargewicht

276.29 g/mol

IUPAC-Name

4-[(2,6-diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C13H16N4O3/c1-19-9-4-7(5-10(20-2)12(9)18)3-8-6-11(14)17-13(15)16-8/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17)

InChI-Schlüssel

AHFUYKXHXVHOTP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1O)OC)CC2=CC(=NC(=N2)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.